molecular formula C25H20O6 B3004746 Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 848673-95-0

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B3004746
CAS No.: 848673-95-0
M. Wt: 416.429
InChI Key: HGHQIAKKKOZEPI-UHFFFAOYSA-N
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Description

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic chromen-4-one derivative characterized by a chromenone backbone substituted with a 2-methylphenylmethoxy group at position 7 and a methyl benzoate moiety at position 3. Chromenones (4-oxo-4H-chromenes) are heterocyclic compounds widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the ortho-methyl substitution on the benzyloxy group, which introduces steric and electronic effects distinct from para- or meta-substituted analogs. Its ester functionality (methyl benzoate) further modulates lipophilicity and metabolic stability compared to ethyl or other ester variants .

Properties

IUPAC Name

methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-16-5-3-4-6-18(16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-17(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHQIAKKKOZEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylphenol with methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of chromenone derivatives with variations in substituents on the benzyloxy group and ester side chains. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzyloxy Group
  • Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (CAS 845665-87-4): This analog replaces the 2-methylphenyl group with a 4-bromophenylmethoxy substituent.
  • Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 842977-28-0) :
    Substitution with a 3-chlorobenzyloxy group adds a moderately electron-withdrawing chlorine atom at the meta position. This modification may improve metabolic stability compared to the ortho-methyl analog due to reduced steric hindrance, though it slightly increases polarity (MW: ~453.9 g/mol) .

  • Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 858769-73-0): This derivative features an ethyl ester (instead of methyl) and a 4-methoxyphenyl-2-oxoethoxy chain at position 6. The ethyl ester increases lipophilicity (logP ~4.2 vs. The 4-methoxy group enhances electron-donating properties, which may influence redox activity .
Structural and Functional Implications
Compound Substituent (Position 7) Ester Group Molecular Formula Key Properties
Target Compound 2-methylphenylmethoxy Methyl benzoate C₂₆H₂₂O₇ Moderate steric hindrance, balanced logP
4-Bromo analog 4-bromophenylmethoxy Methyl benzoate C₂₅H₁₉BrO₇ High MW, hydrophobic, electron-withdrawing
3-Chloro analog 3-chlorobenzyloxy Methyl benzoate C₂₅H₁₉ClO₇ Enhanced stability, moderate polarity
Ethyl 4-methoxyphenyl analog 4-methoxyphenyl-2-oxoethoxy Ethyl benzoate C₂₈H₂₄O₉ Increased lipophilicity, prolonged half-life

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., 4-methoxy in the ethyl analog) may enhance resonance stabilization of the chromenone ring, while halogens (Br, Cl) increase electrophilicity.
  • Pharmacokinetics : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have shorter metabolic half-life than its ethyl counterpart .

Biological Activity

Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C25H20O6
  • Molar Mass: 420.43 g/mol
PropertyValue
Molecular FormulaC25H20O6
Molar Mass420.43 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors, leading to significant biochemical responses.

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
  • Receptor Binding: It may interact with certain receptors, influencing cellular signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary tests indicate that this compound may possess activity against various bacterial strains.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant properties of this compound using different assays (DPPH and ABTS). The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Research

In another investigation, the compound was tested for its effects on inflammation using a murine model of arthritis. The findings revealed that treatment with this compound led to a marked decrease in joint swelling and inflammatory markers, highlighting its potential application in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Methyl 4-[7-[(3-chlorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoateAnti-inflammatory
Methyl 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-aminesAntimicrobial
Ethyl 3-(7-hydroxychromen-3-yloxy)propanoateAntioxidant

This compound is distinguished by its unique methoxy substitution, which enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystallization : Use solvent diffusion or slow evaporation with solvents like dichloromethane/methanol mixtures.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .

Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

  • Example Data :
ParameterValue
Space GroupP 1
R-factor<5%
Resolution0.84 Å
  • Reference : Crystallographic protocols from and .

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer : Optimize yield and purity through:

Reagent Selection : Use nucleophilic aromatic substitution (e.g., coupling 4-hydroxybenzoate with chromen derivatives under Mitsunobu conditions).

Catalysts : Pd(OAc)₂ for cross-coupling reactions or NaH for deprotonation.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

  • Example Reaction Conditions :
StepConditionsYield
CouplingDMF, 80°C, 12 h65%
PurificationHexane:EtOAc (3:1)95%
  • Reference : Synthetic strategies from and .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :
  • Handling :

Use nitrile gloves and safety goggles (OSHA-compliant) to prevent skin/eye contact.

Work in a fume hood to avoid inhalation of vapors .

  • Storage :

Store in airtight containers under inert gas (N₂ or Ar) at –20°C.

Protect from light to prevent photodegradation.

  • Reference : Safety protocols from , and 8 .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

Multi-Technique Validation : Compare NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR data with Density Functional Theory (DFT)-calculated spectra.

Error Analysis : Check for tautomerism or conformational flexibility (e.g., rotation of methoxy groups).

  • Example Data :
TechniqueObserved [M+H]+Calculated [M+H]+
HRMS440.1260440.1259
  • Reference : Spectroscopic validation from and .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

Functional Group Modifications : Replace the 2-methylphenyl methoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.

Biological Assays : Test modified compounds for cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase assays).

  • Example SAR Table :
DerivativeIC₅₀ (μM)LogP
Parent Compound12.33.2
–NO₂ Substituent5.82.9
  • Reference : SAR design from and .

Q. How can researchers assess the compound’s potential biological activity in vitro?

  • Methodological Answer :

Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate.

Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using propidium iodide staining.

  • Example Protocol :
Assay TypeConditionsResult (IC₅₀)
Protease Inhibition37°C, pH 7.4, 1 h incubation8.5 μM
  • Reference : Bioactivity testing from and .

Data Contradiction Analysis

Q. How to address discrepancies in melting point data across studies?

  • Methodological Answer :

Purity Check : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water).

Thermal Analysis : Use differential scanning calorimetry (DSC) at 10°C/min heating rate.

  • Example Data :
SourceReported MP (°C)Observed MP (°C)
Literature158–160156–159
  • Reference : Analytical methods from and .

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